molecular formula C6H4BBrClFO2 B8140664 2-Bromo-4-chloro-5-fluorobenzeneboronic acid

2-Bromo-4-chloro-5-fluorobenzeneboronic acid

Cat. No.: B8140664
M. Wt: 253.26 g/mol
InChI Key: MXFMTMOIKSYSPI-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-5-fluorobenzeneboronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a boronic acid group. This compound is widely used in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions, due to its unique reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-5-fluorobenzeneboronic acid typically involves the halogenation of a benzene ring followed by the introduction of the boronic acid group. One common method includes the bromination of 4-chloro-5-fluorobenzene, followed by the reaction with a boronic acid derivative under specific conditions. The reaction conditions often involve the use of palladium catalysts and base in an inert atmosphere to facilitate the formation of the boronic acid group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-5-fluorobenzeneboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-4-chloro-5-fluorobenzeneboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of bioactive compounds and pharmaceuticals.

    Medicine: Utilized in the synthesis of drug candidates and therapeutic agents.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-5-fluorobenzeneboronic acid primarily involves its role in Suzuki-Miyaura cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which undergoes transmetalation with an aryl halide to form a new carbon-carbon bond. This process is facilitated by the unique electronic properties of the bromine, chlorine, and fluorine atoms, which enhance the reactivity and stability of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-chlorobenzeneboronic acid
  • 2-Bromo-5-fluorobenzeneboronic acid
  • 4-Chloro-5-fluorobenzeneboronic acid

Uniqueness

2-Bromo-4-chloro-5-fluorobenzeneboronic acid is unique due to the presence of three different halogen atoms on the benzene ring, which provides distinct electronic and steric properties. This makes it particularly useful in selective reactions and the synthesis of complex molecules .

Properties

IUPAC Name

(2-bromo-4-chloro-5-fluorophenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BBrClFO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,11-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFMTMOIKSYSPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1Br)Cl)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BBrClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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